molecular formula C9H6N2 B017180 1H-Indole-6-carbonitrile CAS No. 15861-36-6

1H-Indole-6-carbonitrile

Cat. No. B017180
CAS RN: 15861-36-6
M. Wt: 142.16 g/mol
InChI Key: SZSZDBFJCQKTRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indole-6-carbonitrile derivatives involves several methods, including C-C bond formation reactions and cyclization processes. For example, Kumar et al. (2012) described the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles, demonstrating the versatility of indole derivatives in synthesis reactions without requiring N-protection of indoles (Kumar et al., 2012). Similarly, Kobayashi et al. (2015) prepared a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in a Cu-catalyzed reaction, highlighting a method for constructing complex indole-containing structures (Kobayashi et al., 2015).

Scientific Research Applications

  • Drug Development for Down Syndrome and Alzheimer's Disease : It serves as a fragment template for developing smaller and less lipophilic inhibitors of DYRK1A, an enzyme involved in the development of Down syndrome and Alzheimer's disease (Meine et al., 2018).

  • Antibacterial and Algae Inhibiting Properties : Its derivative is used in creating environmentally friendly antifouling acrylic metal salt resins due to its antibacterial and algae inhibiting properties (Ni Chunhua et al., 2020).

  • Chemical Research : Synthesized 4-hydroxy-1H-indole-2-carbonitrile is valuable in chemical research due to its indole ring structure and 2-cyano functionality (Adams et al., 1991).

  • Diverse Applications in Scientific Research : Polysubstituted indole-2-carbonitriles are used in various applications, including drug development and polymer synthesis (Hrizi et al., 2021).

  • Fluorescence Properties : Its use in the synthesis of pyrido[1,2-a]indoles leads to compounds with fluorescence properties (Zalte et al., 2020).

  • Anticancer Activities : Compounds containing 1H-Indole-6-carbonitrile show potent anticancer activities against human colon and lung cancers (Radwan et al., 2020).

  • Organic Synthesis and Drug Design : 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles have potential applications in these fields (Kobayashi et al., 2015).

  • Synthesis of Positive Inotropes : The conversion of 4-hydroxy-1H-indole-2-carbonitrile into positive inotrope DPI 201–106 is a significant application (Estep, 1995).

  • Chemodivergent Transformations : N-(propargyl)indole-2-carbonitrile is used in transformations like alkyne hydroamination or domino cyclization (Zalte et al., 2022).

  • Synthesis of Diversely Substituted Benzo[a]carbazoles : It features good functional group tolerance and excellent regio-selectivity in synthesizing benzo[a]carbazoles (Li et al., 2017).

Safety And Hazards

1H-Indole-6-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 1H-Indole-6-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new highly functionalized 1H-Indole-2-carbonitriles has been discussed in recent studies .

properties

IUPAC Name

1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSZDBFJCQKTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166478
Record name 1H-Indole-6-carbonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Indole-6-carbonitrile

CAS RN

15861-36-6
Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Synthesis routes and methods I

Procedure details

2-Chloro-1-methylpyridium iodide (1.316 g) was added to a solution of 1H-indole-6-carbaldehyde oxime (D11) (750 mg) in dry THF (80 mL) at RT. After stirring for 10 min, triethylamine (2.284 mL) was added to the reaction mixture. The reaction mixture was heated to 50° C. and stirred at 50° C. for 3.5 hours, then left overnight with stirring at RT. The mixture was heated to refluxed for 5 hours. The solvent was evaporated. The residue was dissolved in EtOAc (100 mL) and water (100 mL) was added. The organic fraction was separated. The organic fraction was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 1H-indole-6-carbonitrile (D12) as a brown solid (680 mg). δH (DMSO-d6, 400 MHz): 6.60 (1H, m), 7.32 (1H, dd), 7.68 (1H, m), 7.72 (1H, d), 7.88 (1H, m), 11.68 (1H, br s). MS (ES): C9H6N2 requires 142; found 141.0 (M−H+).
[Compound]
Name
2-Chloro-1-methylpyridium iodide
Quantity
1.316 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.284 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(2-Dimethylamino-vinyl)-3-nitro-benzonitrile (28.5 g, 131 mmol) was dissolved in MeOH (850 mL) and hydrogenated over 10% Pd/C (6.0 g) at 60 psi for 1.5 h at room temperature. The reaction was filtered over celite and evaporated in vacuo. The residue was partitioned between 5% aqueous HCl solution and Et2O (2×200 mL) and the combined organic extract was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 6-cyano-1H-indole (13.5 g, 72%) as a light brown solid. 1H NMR (400 MHz, DMSO-d6) 11.7 (1H, br s), 7.89 (1H, s), 7.72 (1H, d, J=8.2 Hz), 7.65 (1H, m), 7.32 (1H, m), 6.59 (1H, m); MS m/e 141 (M−H)−. Anal calcd. for C9H6N2.0.10 H2O: C, 75.09; H, 4.34; N, 19.46. Found: C, 74.92; H, 4.29; N, 19.34.
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
… The 1-alkyl-6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles (2c, 2e, 2h and 2n) were also prepared as previously described using 1H-indole-6-carbonitrile (4) as a …
Number of citations: 30 www.sciencedirect.com
YH Ge, DE Wu, YH Luo - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H12N2, the interplanar angle between the indole mean plane [max.deviation 0.030 (1) Å] and the phenyl ring is 24.32 (7). In the crystal, intermolecular N—H⋯…
Number of citations: 6 scripts.iucr.org
A Kumar, M Say, DW Boykin - Synthesis, 2008 - thieme-connect.com
Synthesis of the previously unreported 2-(trimethylstannyl) indole derivatives, 5-bromo-1-(tert-butoxycarbonyl)-2-(trimethylstannyl)-1H-indole, 6-bromo-1-(tert-butoxycarbonyl)-2-(tri-…
Number of citations: 10 www.thieme-connect.com
JS Lazo, R Nunes, JJ Skoko, PEQ de Oliveira… - Bioorganic & medicinal …, 2006 - Elsevier
… NU-126 [2-((E)-2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile] inhibited MKP-1 and VHR in vitro but was less active against human MKP-3, Cdc25B, and PTP1B. The …
Number of citations: 69 www.sciencedirect.com
AA Farahat, MA Ismail, A Kumar, T Wenzler… - European journal of …, 2018 - Elsevier
… bis-nitriles 3a-d were prepared by Stille coupling [11], [12], [13] reaction between the bromo derivatives 1a-d and 2-(trimethylstannyl)-1-(tert-butoxycarbonyl)- 1H-indole-6-carbonitrile 2 …
Number of citations: 64 www.sciencedirect.com
JH Qin, MJ Luo, DL An, JH Li - Angewandte Chemie, 2021 - Wiley Online Library
… reactions in Table 2 showed that 1-dimethyl-1H-indole 2 a was more reactive than electron-deficient methyl 1-methyl-1H-indole-7-carboxylate 2 g or 1-methyl-1H-indole-6-carbonitrile …
Number of citations: 54 onlinelibrary.wiley.com
MC Bryan, JR Falsey, M Frohn, A Reichelt… - Bioorganic & medicinal …, 2013 - Elsevier
… Alternately, copper-catalyzed N-arylation of 1H-indole-6-carbonitrile with 4-chloropyrimidine was required for the generation of pyrimidine 8. The indole core was further differentiated at …
Number of citations: 27 www.sciencedirect.com
AA Farahat, A Kumar, M Say, AEDM Barghash… - Bioorganic & medicinal …, 2010 - Elsevier
… The enamine 6 undergoes catalytic reductive cyclization using Pd/C in tetrahydrofuran to form 1H-indole-6-carbonitrile. The Boc-protected indole 12 was prepared in high yield by …
Number of citations: 37 www.sciencedirect.com
F Lin, M Sun, J Gao, B Zhang, Q Mao, Z Bao… - European Journal of …, 2023 - Elsevier
In combination with allopurinol, tranilast is used as an urate transporter 1 (URAT1) inhibitor for the treatment of hyperuricemia, but its structure-activity relationship concerning URAT1 …
Number of citations: 3 www.sciencedirect.com
AA Farahat, A Kumar, T Wenzler, R Brun, A Paul… - European Journal of …, 2023 - Elsevier
… 1-(tert-butoxycarbonyl)-2-(5-(5-cyanopyridin-2-yl)furan-2-yl)-1H-indole-6-carbonitrile (6f). … 1-(tert-butoxycarbonyl)-2-(5-(6-cyanopyridin-3-yl)furan-2-yl)-1H-indole-6-carbonitrile (6g). …
Number of citations: 3 www.sciencedirect.com

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